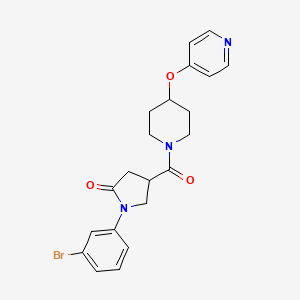
1-(3-Bromophenyl)-4-(4-(pyridin-4-yloxy)piperidine-1-carbonyl)pyrrolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Bromophenyl)-4-(4-(pyridin-4-yloxy)piperidine-1-carbonyl)pyrrolidin-2-one, commonly known as BPIP, is a chemical compound that has been extensively researched for its potential therapeutic applications. BPIP has been found to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.
Wissenschaftliche Forschungsanwendungen
Hydrogen-Bonding Patterns in Enaminones
Research on compounds structurally related to 1-(3-Bromophenyl)-4-(4-(pyridin-4-yloxy)piperidine-1-carbonyl)pyrrolidin-2-one has shown that they exhibit interesting hydrogen-bonding patterns. These compounds, including (2Z)-1-(4-bromophenyl)-2-(pyrrolidin-2-ylidene)ethanone and its analogues, are characterized by intra- and intermolecular hydrogen bonding, which contributes to the formation of six-membered hydrogen-bonded rings and centrosymmetric dimers. They also feature weak C-H...Br interactions that link molecules into chains, as well as additional weak Br...O, C-H...pi, and C-H...O interactions, further stabilizing the crystal structures (Balderson et al., 2007).
Synthesis Methods and Structural Analysis
A simple method for synthesizing 3-(pyrrolidin-1-yl)piperidine, a compound of significant importance in medicinal chemistry, has been developed. This method offers a more straightforward approach compared to the complex, six-stage modification of 3-hydroxypiperidine previously known. This advancement highlights the growing interest in developing efficient synthesis methods for compounds related to this compound (Smaliy et al., 2011).
Antibacterial Activity of Derivatives
Research has been conducted on the synthesis and antibacterial activity of novel 4-pyrrolidin-3-cyanopyridine derivatives, which are closely related to the compound . These derivatives have shown promising results against a range of aerobic and anaerobic bacteria, with minimal inhibitory concentration values ranging from 6.2 to 100 µg/mL. This indicates the potential of these compounds in the field of antimicrobial research (Bogdanowicz et al., 2013).
Synthesis of N-heterocycles
The intramolecular amidoseleniation of N-alkenyl imidates has been used to afford pyrrolidine and piperidine derivatives, which are structurally related to the compound in focus. This reaction proceeds under neutral conditions and results in good to excellent yields. It represents a novel approach for the synthesis of N-heterocycles, highlighting the versatility and potential applications of these compounds in various fields (Terao et al., 1986).
Eigenschaften
IUPAC Name |
1-(3-bromophenyl)-4-(4-pyridin-4-yloxypiperidine-1-carbonyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22BrN3O3/c22-16-2-1-3-17(13-16)25-14-15(12-20(25)26)21(27)24-10-6-19(7-11-24)28-18-4-8-23-9-5-18/h1-5,8-9,13,15,19H,6-7,10-12,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCHGYPQXABMERW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=CC=NC=C2)C(=O)C3CC(=O)N(C3)C4=CC(=CC=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22BrN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(2-(6-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2687660.png)
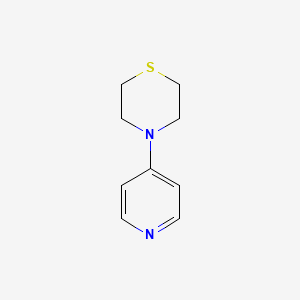
![N-[(2S)-1-Oxo-1-piperidin-1-ylpropan-2-yl]prop-2-enamide](/img/structure/B2687665.png)
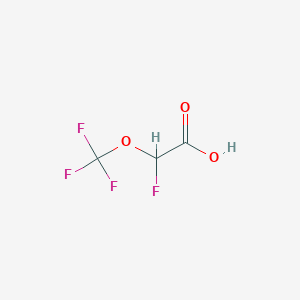
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(quinolin-2-ylsulfanyl)acetamide](/img/structure/B2687669.png)

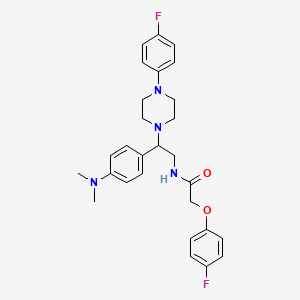
![N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide](/img/structure/B2687675.png)
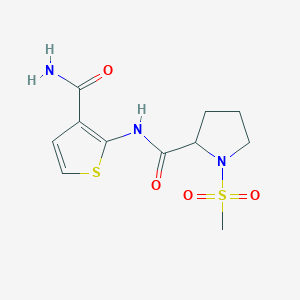
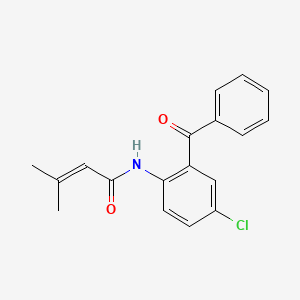

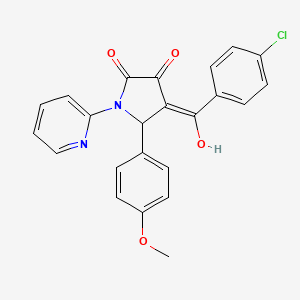
![2-(benzo[d][1,3]dioxol-5-yloxy)-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)acetamide](/img/structure/B2687680.png)
![1-[({6-[2-(4-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}thio)acetyl]indoline](/img/structure/B2687681.png)
